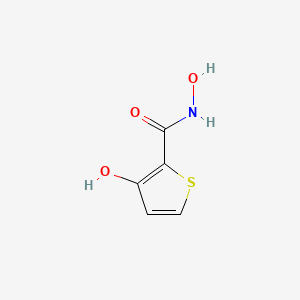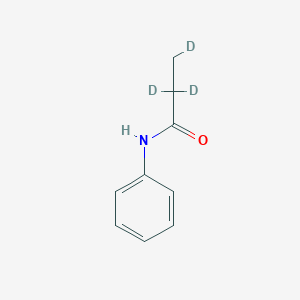
N-Phenylpropanamide-d3
Vue d'ensemble
Description
N-Phenylpropanamide-d3: is a deuterated analog of N-Phenylpropanamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropanamide-d3 typically involves the reaction of deuterated propionic acid with aniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylpropanamide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Phenylpropanamide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacology: Used to study the metabolic pathways and pharmacokinetics of drugs, particularly in the development of new analgesics and anesthetics.
Biochemistry: Employed in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of fine chemicals and intermediates for various industrial processes .
Mécanisme D'action
The mechanism of action of N-Phenylpropanamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound provide a unique advantage in studying these interactions, as they can be traced using spectroscopic techniques. This allows for a detailed understanding of the binding and activity of the compound at the molecular level .
Comparaison Avec Des Composés Similaires
N-Phenylpropanamide: The non-deuterated analog, commonly used in similar research applications.
N-Phenylacetamide: Another analog with a shorter carbon chain, used in different pharmacological studies.
N-Phenylbutanamide: An analog with a longer carbon chain, offering different physicochemical properties
Uniqueness: N-Phenylpropanamide-d3 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biological and chemical systems, making it a valuable tool in scientific investigations .
Propriétés
Numéro CAS |
1346598-63-7 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
3,3,3-trideuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3 |
Clé InChI |
ZTHRQJQJODGZHV-FIBGUPNXSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1 |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCC(=O)NC1=CC=CC=C1 |
Synonymes |
Propionanilide-d3; N-Phenylpropionamide-d3; NSC 58952-d3; R 50977-d3; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-2,5-Methanocyclopenta[c]pyrrol-5(3H)-amine,tetrahydro-(9CI)](/img/new.no-structure.jpg)

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
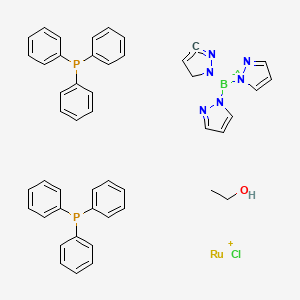
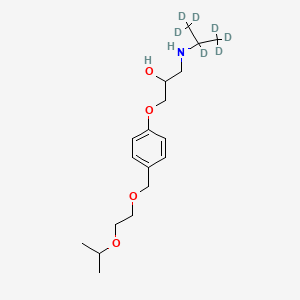
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
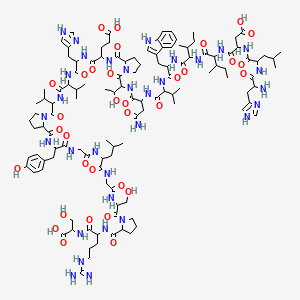
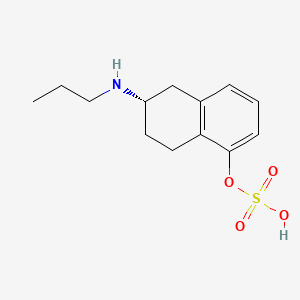
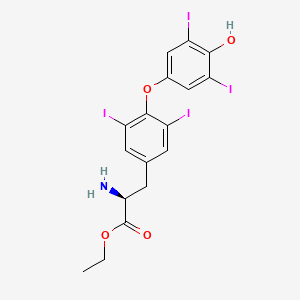
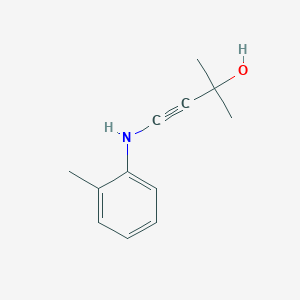
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
